molecular formula C16H12O4 B2867594 3-Hydroxy-5-methoxyflavone CAS No. 6665-81-2

3-Hydroxy-5-methoxyflavone

Cat. No. B2867594
CAS RN: 6665-81-2
M. Wt: 268.268
InChI Key: WHLQVYWQNZFUPW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxyflavone is a unique chemical compound with the empirical formula C16H12O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound involves a general procedure where 3-hydroxyflavone or 3-hydroxybenzoflavone (2mmol) in acetone (25ml), K2CO3 (2mmol) and methyl iodide (3mmol) are added. The resulting mixture is then refluxed for 24 hours .


Molecular Structure Analysis

The molecular weight of this compound is 268.26 . The SMILES string representation of its structure is COc1cccc2OC(=C(O)C(=O)c12)c3ccccc3 .


Chemical Reactions Analysis

3-Hydroxyflavone derivatives, also known as flavonols, have been studied for their excited-state intramolecular proton transfer (ESIPT) properties . The process and effects of ESIPT can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures .


Physical And Chemical Properties Analysis

This compound has a melting point of 173-176°C and a predicted boiling point of 448.0±45.0 °C .

Mechanism of Action

Polymethoxyflavones (PMFs), a group of flavonoid compounds that include 3-Hydroxy-5-methoxyflavone, have been studied for their anti-inflammatory and anticancer activities . Their methoxy groups make PMFs more lipophilic than hydroxyl flavones, which may affect their biological activities .

Safety and Hazards

3-Hydroxy-5-methoxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

3-Hydroxyflavone derivatives are promising scaffolds for the development of fluorescent imaging in cells . They could be a promising scaffold for the development of fluorescent imaging in cells . Furthermore, as compounds with biological activity are widespread in plants, 3HF derivatives are much more secure to be cellular diagnosis and treatment integrated fluorescent probes .

properties

IUPAC Name

3-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVYWQNZFUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346889
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6665-81-2
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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